Propyl sorbate

Description

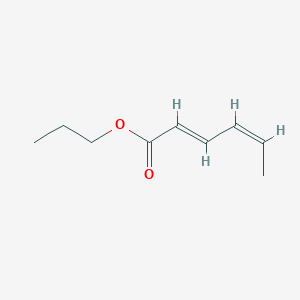

Structure

2D Structure

3D Structure

Properties

CAS No. |

10297-72-0 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

propyl (2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h3,5-7H,4,8H2,1-2H3/b5-3+,7-6+ |

InChI Key |

JAVXBQKCKGHZHM-TWTPFVCWSA-N |

SMILES |

CCCOC(=O)C=CC=CC |

Isomeric SMILES |

CCCOC(=O)/C=C/C=C\C |

Canonical SMILES |

CCCOC(=O)C=CC=CC |

density |

0.919-0.924 (20º) |

physical_description |

Clear colourless liquid; Sweet fruity aroma |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Synonyms |

Propyl sorbate |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Propyl Sorbate

Conventional Esterification Techniques for Propyl Sorbate (B1223678) Synthesis

The cornerstone of propyl sorbate synthesis has traditionally been the Fischer-Speier esterification, a well-established method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Acid-Catalyzed Esterification Processes utilizing n-Propanol and Sorbic Acid

The direct esterification of sorbic acid with n-propanol is a classic example of Fischer esterification. athabascau.ca This reversible reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism commences with the protonation of the carbonyl oxygen of sorbic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commdpi.com Subsequently, the nucleophilic oxygen of n-propanol attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Following a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

The reaction is governed by equilibrium, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the less expensive n-propanol, is used. athabascau.camasterorganicchemistry.com Another strategy to favor product formation is the removal of water as it is formed, often achieved through azeotropic distillation. athabascau.ca A similar synthesis of methyl sorbate using sorbic acid, methanol (B129727), and a sulfuric acid catalyst illustrates this conventional approach, where the reaction is carried out under reflux conditions. sciencemadness.org

Optimization of Reaction Parameters in this compound Esterification

The efficiency and yield of this compound synthesis via esterification are highly dependent on several reaction parameters. Key variables that are often optimized include temperature, catalyst concentration, and the molar ratio of reactants.

In a study on the esterification of propanoic acid with 1-propanol (B7761284), which serves as a close model for this compound synthesis, it was demonstrated that increasing the reaction temperature from 35°C to 65°C significantly increased the reaction rate and the final ester yield. ceon.rs For instance, after 30 minutes of reaction, the conversion of propanoic acid was 0.423 at 35°C, which rose to 0.856 at 65°C. ceon.rs The maximum yield of n-propyl propanoate (96.9%) was achieved at 65°C with a propanoic acid/1-propanol/H₂SO₄ molar ratio of 1/10/0.20 after 210 minutes. ceon.rs

The concentration of the catalyst also plays a crucial role. In the same study, increasing the molar ratio of sulfuric acid relative to propanoic acid led to a higher rate of ester formation. ceon.rs Similarly, the molar ratio of the alcohol to the carboxylic acid is a critical factor. Using a large excess of the alcohol can shift the equilibrium significantly towards the products, with one study noting that a 10-fold excess of alcohol in a Fischer esterification could increase the yield from 65% to 97%. masterorganicchemistry.com

Microwave irradiation has also been explored as a method to optimize esterification reactions, offering a way to rapidly heat the reaction mixture and potentially reduce reaction times. In the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000), optimizing the temperature under microwave conditions was crucial, with the highest yields obtained between 130–150°C.

Table 1: Effect of Temperature on the Conversion of Propanoic Acid to n-Propyl Propanoate ceon.rs

| Temperature (°C) | Conversion after 30 min | Conversion after 210 min |

| 35 | 0.423 | 0.837 |

| 45 | 0.615 | 0.901 |

| 55 | 0.758 | 0.942 |

| 65 | 0.856 | 0.969 |

Enzymatic Synthesis Approaches for Sorbic Acid Esters

Biocatalysis has emerged as a powerful alternative for the synthesis of esters, offering high selectivity and milder reaction conditions compared to conventional chemical methods. Enzymes, particularly lipases, have been extensively studied for the synthesis of sorbic acid esters.

Lipase-Catalyzed Esterification of Sorbic Acid

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous environments. mdpi.com The immobilized lipase (B570770) B from Candida antarctica (CALB), commercially available as Novozym 435, is a widely used and effective biocatalyst for this purpose. nih.govresearchgate.net

The synthesis of this compound can be achieved through the lipase-catalyzed transesterification of another sorbate ester, such as ethyl sorbate, with n-propanol. nih.govacs.org In this reaction, Novozym 435 catalyzes the transfer of the sorboyl group from ethanol (B145695) to propanol (B110389). nih.gov This approach benefits from the high activity and stability of the immobilized enzyme. Studies have also been conducted on the direct esterification of sorbic acid with alcohols like glycerol (B35011) in a solvent-free system, demonstrating the feasibility of using lipases for the synthesis of various sorbate esters. mdpi.com In such systems, an excess of the alcohol can serve as both a reactant and the reaction medium, driving the reaction towards the ester product. mdpi.com

Biocatalytic System Design and Efficiency for this compound Production

The efficiency of enzymatic this compound production is contingent on the design of the biocatalytic system. Key considerations include the choice of enzyme, its immobilization, the reaction medium, and the operational parameters.

Immobilization of the lipase, as with Novozym 435, is a crucial strategy that facilitates catalyst recovery and reuse, enhancing the economic viability of the process. researchgate.net The reaction medium significantly influences lipase activity. While organic solvents can be used, there is a growing interest in solvent-free systems and the use of "green" solvents like ionic liquids. mdpi.comacs.org

In a model reaction for the synthesis of this compound via transesterification of ethyl sorbate with 1-propanol catalyzed by Novozym 435, the reaction was carried out at 50°C. acs.orgnsf.gov The concentrations of the substrates were 5 mM for ethyl sorbate and 0.67 M for 1-propanol. acs.org The efficiency of such systems can be evaluated by measuring the initial reaction rates and the final product yield. The use of ionic liquids as the reaction medium has been shown to influence lipase activity, with some ionic liquids enhancing the enzyme's performance. acs.orgnsf.gov

Table 2: Lipase-Catalyzed Transesterification for this compound Synthesis in Different Solvents nsf.gov

| Solvent | Water Content (wt%) | Lipase Activity (μmol min⁻¹ g⁻¹ CALB) |

| tert-butanol | 0.02 | 8.57 |

| Diisopropyl ether | 0.02 | 6.23 |

| [BMIM][Tf₂N] | 0.02 | 3.51 |

| IL 11 | 0.02 | 7.37 |

| IL 11 refers to a specific dual-functionalized ammonium-based ionic liquid. |

Emerging Synthetic Methodologies

Research into the synthesis of this compound continues to evolve, with new methodologies being explored to improve efficiency, sustainability, and reaction control.

One promising area is the use of ionic liquids (ILs) not just as solvents but also as catalysts. grafiati.com Brønsted acidic ionic liquids have been successfully employed as both catalyst and reaction medium for Fischer esterification, offering good conversion rates and excellent selectivity. grafiati.com A key advantage is the potential for easy separation of the ester product and the recyclability of the ionic liquid catalyst system. grafiati.com For instance, in the esterification of acetic acid with benzyl (B1604629) alcohol, the use of [bmim][PTSA] as a catalyst resulted in 100% conversion and selectivity within 2 hours. grafiati.com

Flow chemistry is another emerging technology that offers significant advantages for chemical synthesis, including ester production. unimi.it Flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, especially for highly exothermic reactions. athabascau.ca The ability to perform multi-step syntheses in a continuous fashion without intermediate workup steps is a major benefit. unimi.it While specific applications to this compound synthesis are not extensively detailed, the principles of flow chemistry are readily applicable to its production, potentially leading to more efficient and scalable processes. athabascau.caunimi.it

A novel approach for producing sorbic acid and its derivatives involves a hybrid process combining biocatalytic and chemocatalytic steps starting from renewable resources like glucose. This pathway can lead to the formation of butyl sorbate, which can then be converted to sorbic acid or other sorbate esters.

Deep Eutectic Solvent-Mediated Esterification for Sorbic Acid Derivatives

The synthesis of sorbate esters, including this compound, is increasingly benefiting from green chemistry principles, with a notable advancement being the use of Deep Eutectic Solvents (DESs). fishersci.co.uk DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which, when mixed in specific molar ratios, form a eutectic mixture with a melting point significantly lower than that of its individual components. fishersci.co.uk These solvents are gaining attention as environmentally friendly catalysts and media for chemical reactions due to their low cost, low toxicity, biodegradability, and simple preparation. fishersci.atsarchemlabs.com

In the context of producing sorbic acid derivatives, DESs serve a dual role as both the solvent and the catalyst, eliminating the need for traditional, often hazardous, acid catalysts and organic solvents. thegoodscentscompany.com A common and effective type of DES for esterification consists of choline (B1196258) chloride (ChCl), an inexpensive and biodegradable quaternary ammonium (B1175870) salt, acting as the HBA, and an acid, such as p-toluenesulfonic acid (PTSA), as the HBD. fishersci.atfishersci.fi

Research into the synthesis of methyl sorbate, a close analog of this compound, has demonstrated the high efficiency of this method. fishersci.fi In one study, a DES composed of choline chloride and p-toluenesulfonic acid monohydrate was used to catalyze the esterification of sorbic acid with methanol. fishersci.fi The process was optimized by evaluating parameters such as the molar ratio of PTSA to ChCl, catalyst loading, the molar ratio of alcohol to sorbic acid, and reaction temperature. fishersci.fi A patent for a similar process highlights its advantages over traditional methods, citing a simple process flow, absence of side reactions and waste liquid, and the reusability of the catalyst. thegoodscentscompany.com

The direct application to this compound synthesis can be inferred from these studies. The esterification would involve the reaction of sorbic acid and n-propanol in the presence of an acidic DES. For instance, a DES made from choline chloride and methanesulfonic acid has been shown to be an effective catalyst for producing methyl sorbate. thegoodscentscompany.com Another relevant approach is the transesterification of an existing ester, such as ethyl sorbate, with n-propanol in the presence of a eutectic ionic liquid to yield this compound. wikipedia.org The use of acidic DESs, where carboxylic acids themselves act as the hydrogen bond donor, has also proven effective in other esterification reactions, achieving high conversion rates under mild conditions. sarchemlabs.com

Process Intensification Strategies (e.g., Pervaporation-Coupled Reactions) in Ester Synthesis

Process intensification refers to the development of novel equipment and techniques that lead to substantially improved and more sustainable manufacturing processes. fishersci.be In ester synthesis, a key challenge is the reversible nature of the esterification reaction, where the production of water as a byproduct can drive the reaction backward, limiting the final ester yield. wikipedia.org A highly effective process intensification strategy to overcome this equilibrium limitation is to couple the reaction with pervaporation. fishersci.ca

Pervaporation is a membrane-based separation technique used to separate liquid mixtures, where one component selectively permeates through a membrane and is removed as a vapor. sarchemlabs.com In the context of this compound synthesis—an esterification reaction between sorbic acid and n-propanol—a hydrophilic membrane can be used to continuously remove the water byproduct from the reactor. wikipedia.orgfishersci.ca This removal shifts the reaction equilibrium towards the product side, significantly enhancing the conversion of sorbic acid and the yield of this compound. wikipedia.org

The synthesis of propyl butyrate (B1204436), an ester with a similar production pathway, serves as an excellent model for this process. fishersci.ca In a study on pervaporation-assisted propyl butyrate synthesis, a composite membrane made of polyvinyl alcohol (PVA) on a polyethersulfone (PES) support was used. fishersci.ca The hydrophilic PVA layer selectively allows water to pass through while retaining the reactants (butyric acid, n-propanol) and the ester product. fishersci.ca The results showed a significant increase in the conversion of the carboxylic acid compared to a conventional batch reactor operating under the same conditions. fishersci.ca This enhancement is directly attributable to the effective removal of water from the reaction medium. fishersci.ca

Key parameters influencing the efficiency of the pervaporation-coupled reactor include the reaction temperature, catalyst loading, the initial molar ratio of reactants, and the ratio of membrane surface area to the reaction volume. researchgate.net Studies have shown that increasing these parameters generally leads to a higher conversion rate. researchgate.net The use of acid-functionalized membranes, which act as both a catalyst and a separating agent, represents a further intensification of this process. thegoodscentscompany.com This approach combines reaction and separation into a single unit, offering a more energy-efficient and environmentally friendly route for ester production compared to conventional methods. fishersci.befishersci.ca

Advanced Analytical Characterization Techniques for Propyl Sorbate

Chromatographic Methodologies for Propyl Sorbate (B1223678) Analysis

Chromatography is a cornerstone for the separation and analysis of preservatives like propyl sorbate from complex matrices. Techniques such as HPLC and GC-MS are routinely employed due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the simultaneous determination of this compound and other preservatives in food and beverage products. libretexts.org Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.

The separation is typically performed on a C18 column. researchgate.netresearchgate.net The mobile phase often consists of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or acetate buffer) and an organic modifier such as methanol (B129727) or acetonitrile. researchgate.netnih.gov Isocratic elution, where the mobile phase composition remains constant, can effectively separate this compound, benzoic acid, and various parabens within a short analysis time. nih.gov

Detection is most commonly achieved using:

UV/Vis Detectors: this compound contains a conjugated diene system which acts as a chromophore, absorbing ultraviolet (UV) light. Detection is often set at wavelengths around 225 nm to 254 nm. researchgate.netnih.gov A study on preservatives in beverages used UV detection at 235 nm for quantifying sodium benzoate (B1203000) and potassium sorbate. researchgate.net

Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, provides enhanced capabilities by acquiring the entire UV-visible spectrum for each peak. This is invaluable for purity assessment, allowing analysts to check for co-eluting impurities by comparing spectra across a single peak. DADs are frequently used in methods developed for analyzing preservatives like sorbates and parabens in various food matrices. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers superior selectivity and sensitivity. It provides molecular weight information and fragmentation patterns, which are definitive for structural confirmation and trace-level quantification, especially in complex samples where matrix interference is a challenge. researchgate.net

The following table summarizes typical HPLC conditions used for the analysis of sorbates.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Purospher® STAR RP-18) | researchgate.netresearchgate.netnih.gov |

| Mobile Phase | 25% Ammonium Acetate Buffer / 75% Methanol | researchgate.net |

| Elution | Isocratic | nih.gov |

| Detection | UV at 235 nm | researchgate.net |

| Column Temperature | 40 °C | researchgate.netresearchgate.net |

| Analysis Time | < 6 minutes | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly powerful for unambiguous structural confirmation and for identifying and quantifying trace-level impurities. researchgate.net

For GC-MS analysis, preservatives like sorbic acid and its esters may require a derivatization step to increase their volatility and thermal stability, although some methods allow for direct analysis. wisdomlib.org A common approach involves extraction followed by direct injection into the GC-MS system. The use of the Selected Ion Monitoring (SIM) mode in the mass spectrometer allows for highly selective and sensitive detection, effectively eliminating interferences from complex food matrices and avoiding the need for extensive sample purification. researchgate.net This makes GC-MS an excellent tool for verifying results obtained by other methods like HPLC. chemicalbook.com

A fast and efficient GC/MS method was developed for preservatives in smokeless tobacco products using an acidified methanol extraction and a Stabilwax-DA GC column. spectrabase.com Furthermore, techniques like dispersive liquid-liquid microextraction (DLLME) can be coupled with GC-MS to preconcentrate analytes, achieving very low detection limits. specac.com

Key parameters for a typical GC-MS analysis are shown in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netspectrabase.com |

| Extraction | Acidified Methanol or Dispersive Liquid-Liquid Microextraction (DLLME) | spectrabase.comspecac.com |

| Column | Stabilwax-DA (30 m × 0.25 mm × 0.25 µm) | spectrabase.com |

| Carrier Gas | Helium | spectrabase.com |

| Injection Mode | Splitless | spectrabase.com |

| Detection | Mass Spectrometry (Selected Ion Monitoring - SIM) | researchgate.netspectrabase.com |

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the determination of ionic solutes. spectrabase.com In the context of this compound, which is often produced from its salt form (e.g., potassium sorbate), IC is an invaluable tool for analyzing related inorganic and organic anions and cations. azom.comuni.lu

The principle of IC is based on the separation of ions using an ion-exchange resin as the stationary phase. azom.comscribd.com An eluent carries the sample through the column, and the separated ions are typically detected by a conductivity detector. azom.com A suppressor system is often used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio and enhancing sensitivity for trace-level analysis. azom.com

IC can be used to:

Quantify the cation (e.g., potassium, K⁺) from the starting material, potassium sorbate.

Detect and quantify other anionic or cationic impurities that may be present in the sample matrix. spectrabase.comazom.com

Analyze for common inorganic anions like chloride, sulfate, and phosphate (B84403). azom.com

This technique is highly sensitive, with detection limits often in the low parts-per-billion (ppb) range, and can perform simultaneous analysis of multiple ions. spectrabase.comuni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Impurity Profiling

Electrophoretic Separation Techniques

Electrophoretic methods separate ions based on their differential migration in an electric field. Capillary electrophoresis, in particular, offers high efficiency, rapid analysis times, and minimal sample preparation.

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like the sorbate anion. libguides.com It has been successfully applied to determine sorbate content in a variety of matrices, including processed meat, wine, and sauces. libguides.comnist.govrsc.org

In a typical CE method for sorbate, a background electrolyte (BGE), such as a sodium tetraborate (B1243019) or phosphate buffer, is used. libguides.com The sorbate anion is separated and detected at the capillary outlet, usually by UV detection at a wavelength around 254 nm. libguides.com The technique is known for its speed; a capillary zone electrophoresis (CZE) method was able to separate sorbate and benzoate in under 30 seconds. nist.govrsc.org

CE methods for sorbate analysis have been validated for linearity, precision, and accuracy, demonstrating low limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, one method achieved an LOD of 0.4 mg/L for sorbate. researchgate.net The technique can also be used for the simultaneous analysis of sorbate and other co-occurring compounds, such as benzoates or other organic acids. nist.govrsc.org In some applications, sorbic acid itself is used as a component of the electrolyte for the indirect UV detection of other analytes. spectrabase.comspectrabase.com

The table below highlights typical conditions for CE analysis of sorbates.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Capillary Electrophoresis (CE) / Capillary Zone Electrophoresis (CZE) | nist.govrsc.org |

| Electrolyte (BGE) | Sodium tetraborate (20 mmol/L) or Phosphate buffer | libguides.comchemicalbook.com |

| Capillary | Fused Silica | libguides.com |

| Detection | UV at ~254 nm | libguides.com |

| Analysis Time | < 1 to 7 minutes | nist.govrsc.org |

Spectroscopic Characterization Methods for this compound

Spectroscopic methods are indispensable for the fundamental characterization of a chemical compound's structure. They work by probing the interaction of molecules with electromagnetic radiation. chemicalbook.com For this compound, UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy each provide unique and complementary structural information. chemicalbook.comchemicalbook.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within a molecule. chemicalbook.comchemicalbook.com The conjugated diene ester moiety in this compound acts as a strong chromophore. Potassium sorbate, which shares this chromophore, exhibits a characteristic absorbance maximum (λmax) at approximately 254 nm. azom.comspectrabase.com Therefore, this compound is expected to have a similar λmax, making UV-Vis spectroscopy a useful tool for its quantification and for monitoring reactions involving the conjugated system.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" that identifies the functional groups present. researchgate.netchemicalbook.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹. researchgate.net

C=C stretch (conjugated alkene): Peaks in the 1600-1650 cm⁻¹ region. researchgate.net

C-O stretch (ester): A strong peak in the 1100-1300 cm⁻¹ range. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). chemicalbook.comnist.gov

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Expected signals would include multiplets for the four olefinic protons of the sorbate backbone and signals corresponding to the propyl group: a triplet for the terminal methyl (-CH₃) group, a sextet for the central methylene (B1212753) (-CH₂-) group, and a triplet for the methylene group attached to the ester oxygen (-O-CH₂-).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester, the four different sp² hybridized carbons of the conjugated system, and the three sp³ hybridized carbons of the propyl chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of this compound. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule, allowing for the confirmation of its structure.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, specific chemical shifts (δ), reported in parts per million (ppm), are observed for the different sets of protons. The protons of the propyl group and the sorbate moiety will have distinct signals. For comparison, data for similar structures like propyl benzoate show characteristic peaks for the propyl group: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom. chemicalbook.com The protons on the conjugated double bond system of the sorbate portion will appear in the vinylic region of the spectrum. chemicalbook.com

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester group will have a characteristic downfield chemical shift. The carbons of the propyl group and the unsaturated carbons of the sorbate chain will also have specific chemical shifts. chemicalbook.comorgchemboulder.com For instance, in related benzoate esters, the carbons of the propyl group appear at distinct ppm values. chemicalbook.com The analysis of these shifts confirms the carbon framework and the presence of the ester functional group. orgchemboulder.com

The following table summarizes expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups. bhu.ac.inmiamioh.edu

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~165-175 |

| Vinylic (C=C) | ~5.5-7.5 | ~115-145 |

| O-CH₂ | ~4.0-4.3 | ~65-70 |

| CH₂ | ~1.6-1.9 | ~20-25 |

| CH₃ (propyl) | ~0.9-1.0 | ~10-15 |

| CH₃ (sorbate) | ~1.8-2.0 | ~15-20 |

This is an interactive table. Click on the headers to sort.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. slideshare.net The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and conjugated alkene functionalities.

Key expected vibrational frequencies for this compound include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1700-1750 cm⁻¹. masterorganicchemistry.com

C=C Stretch: Absorption bands corresponding to the conjugated double bonds of the sorbate moiety, usually found in the 1600-1650 cm⁻¹ region. libretexts.org

C-O Stretch: A strong band for the ester C-O single bond, which is typically observed between 1000 and 1300 cm⁻¹. athabascau.ca

C-H Bends and Stretches: Absorptions related to the C-H bonds of the propyl group and the sorbate chain. vscht.cz

The presence and position of these bands in an IR spectrum provide confirmatory evidence for the structure of this compound. slideshare.netathabascau.ca

UV-Visible Spectrophotometry for Quantification and Degradation Monitoring

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. aelabgroup.com this compound, containing a conjugated diene system, exhibits strong UV absorbance, making this method suitable for its quantification. ajrconline.org

The technique can be applied for the determination of this compound in various samples. ajrconline.orgasianpubs.org The maximum absorbance wavelength (λmax) for sorbates is typically around 256 nm. oiv.int By creating a calibration curve of absorbance versus concentration, the amount of this compound in a sample can be accurately determined.

Furthermore, UV-Visible spectrophotometry is effective for monitoring the degradation of this compound. Changes in the concentration of the compound over time, due to factors like light exposure or chemical reactions, can be tracked by measuring the decrease in its characteristic UV absorbance. slideshare.net

X-ray Absorption Spectroscopy for Molecular Structure Probing

X-ray Absorption Spectroscopy (XAS) is an advanced technique that can provide information about the local atomic and electronic structure of a molecule. A study has proposed the use of XAS for the rapid online detection of preservatives, including those structurally related to this compound. researchgate.netaip.orgdntb.gov.uanih.govaip.org This method involves collecting X-ray absorption data and using computational models for analysis. aip.orgdntb.gov.uanih.govaip.org While not as common as NMR or IR for routine analysis, XAS offers a potential avenue for probing the molecular environment of this compound, particularly in complex matrices. researchgate.net

Validation and Performance Evaluation of this compound Analytical Methods

The validation of analytical methods is crucial to ensure their reliability for the intended purpose. akjournals.com This involves assessing several performance characteristics, including precision, accuracy, linearity, and detection limits.

Precision and Accuracy Assessments in Quantitative Analysis

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For analytical methods used to quantify preservatives, intra-day and inter-day precision are evaluated. akjournals.comnih.gov Studies on similar preservatives show that acceptable precision is demonstrated by low RSD values, often below 5%. nih.gov

Accuracy is the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. akjournals.comsbmu.ac.ir For food preservatives, recovery rates typically ranging from 88% to 110% are considered acceptable, indicating the accuracy of the method. sbmu.ac.ir

Linearity and Detection/Quantification Limit Determination

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. wisdomlib.org This is determined by analyzing a series of standards at different concentrations. The correlation coefficient (r²) of the resulting calibration curve should be close to 1, often greater than 0.99, to demonstrate good linearity. nih.govresearchgate.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. sbmu.ac.ir The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. sbmu.ac.ir These limits are crucial for determining the sensitivity of an analytical method. For preservatives like sorbates, LODs and LOQs are often in the micrograms per milliliter (µg/mL) or milligrams per kilogram (mg/kg) range, depending on the analytical technique and sample matrix. sbmu.ac.irnih.govpjoes.com

The following table provides an example of validation parameters from a high-performance liquid chromatography (HPLC) method for the analysis of various preservatives, which would be similar to what is expected for a validated this compound method. nih.gov

| Parameter | Typical Value |

| Linearity Range (µg/mL) | 1.0–50 |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (mg/kg) | 0.04–2.00 |

| Limit of Quantification (mg/kg) | 0.12–6.67 |

| Accuracy (Recovery %) | 70.18–109.22 |

| Precision (RSD %) | 1.82–9.79 |

This is an interactive table. Click on the headers to sort.

Mechanistic Investigations of Propyl Sorbate Stability and Degradation Pathways

Oxidative Degradation Pathways of Propyl Sorbate (B1223678) and Related Sorbates

The oxidative degradation of sorbates, including propyl sorbate, is a significant pathway leading to their decomposition. While sorbic acid and its salts are stable in their dry, crystalline form, they become unstable in aqueous solutions and in the presence of oxygen. tandfonline.comresearchgate.netcircadiancropsciences.com This instability is a critical factor in systems where they are utilized.

The chemical reactivity of this compound is fundamentally influenced by the conjugated double bond system (a diene) within its sorbic acid moiety. chemcess.combritannica.com This system is the primary site for oxidative attack. The presence of two conjugated double bonds makes the molecule susceptible to autoxidation, a process involving free radical chain reactions with molecular oxygen. researchgate.netcircadiancropsciences.com

The autoxidation process is believed to be initiated by the attack of molecular oxygen on the double bonds. circadiancropsciences.com The conjugated system facilitates the formation of resonance-stabilized radical intermediates, which can then react further. Pekkarinen (1969) proposed a chain reaction mechanism for sorbic acid oxidation involving a diradical intermediate that reacts to form a 4,5-cyclic peroxide. researchgate.net This reactivity is characteristic of the sorbate structure, and while much of the research focuses on sorbic acid and potassium sorbate, the underlying mechanism involving the dienyl system is directly applicable to this compound. researchgate.netcircadiancropsciences.com Studies on other nonconjugated dienes also show that the structure and substituents of the diene system significantly influence the distribution of oxidation products. nih.gov The conjugated diene structure in sorbates has also been shown to be an effective quencher of electronically excited triplet carbonyls, which are themselves products of oxidative stress, suggesting a complex role for the diene system in oxidative environments. researchgate.net

Oxygen is a critical factor in the degradation of sorbates. In aqueous solutions, sorbates are sensitive to oxidation, a process that can be accelerated by conditions such as increased temperature and exposure to light. circadiancropsciences.comchemcess.comgoogle.com The degradation generally follows first-order reaction kinetics. circadiancropsciences.com The presence of oxygen can lead to severe deterioration of aqueous sorbate salt solutions. google.com Consequently, to mitigate degradation, deoxygenation and vacuum packaging are often recommended. tandfonline.com

The interaction with oxygen can lead to the formation of various reactive oxygen species (ROS) and peroxidic intermediates. researchgate.net For instance, the autoxidation of sorbic acid may lead to the formation of sorbyl peroxides. circadiancropsciences.com The degradation process is complex and can be triggered by many factors, including the presence of metal ions which can catalyze oxidation. researchgate.net In oil-in-water emulsions, the presence of potassium sorbate was shown to significantly increase oxygen uptake compared to other preservatives, indicating its pro-oxidant effect in such systems. mdpi.com This suggests that the unsaturated carbon bonds are capable of binding oxygen, leading to the formation of carbonyl compounds. mdpi.com

The oxidative degradation of the sorbate moiety results in the formation of a variety of smaller molecules, primarily carbonyl compounds. tandfonline.comchemcess.com These products arise from the cleavage of the sorbate carbon chain following oxidation.

Key identified degradation products from the oxidation of sorbic acid and its salts in aqueous solutions include:

Acetaldehyde (B116499) and β-carboxyacrolein : These are reported to be the major degradation products. tandfonline.comresearchgate.net β-carboxyacrolein can further react with amino acids, leading to browning. tandfonline.com

Malonaldehyde : This is another significant carbonyl compound formed during sorbate oxidation. chemcess.comresearchgate.net Its formation is sometimes used as an indicator in the analysis of sorbic acid. chemcess.comnih.gov

Other Volatile Compounds : Research using static headspace gas chromatography (HS-GC) on degraded sorbic acid has identified a broader range of volatile products. researchgate.net

The following table summarizes some of the oxidative degradation products identified in studies on sorbic acid.

| Degradation Product | Method of Identification/Context | Reference(s) |

| Acetaldehyde | Identified as a major product in aqueous solutions. | tandfonline.com, researchgate.net, researchgate.net |

| β-carboxyacrolein | Identified as a major product in aqueous solutions. | tandfonline.com, researchgate.net |

| Malonaldehyde | Formed from oxidation in aqueous solutions. | chemcess.com, nih.gov, researchgate.net |

| Crotonaldehyde | Identified in pharmaceutical preparations. | researchgate.net |

| Acetone | Identified in pharmaceutical preparations. | researchgate.net |

| 2-Methylfuran | Identified in pharmaceutical preparations. | researchgate.net |

| α-Angelicalactone | Identified in pharmaceutical preparations. | researchgate.net |

| 2-Acetyl-5-methylfuran | Identified in pharmaceutical preparations. | researchgate.net |

| 1,3-Pentadiene | Formed via microbial decarboxylation of sorbate. | mdpi.com |

These degradation products can contribute to changes in the sensory characteristics of a product, such as the development of off-odors or discoloration. mdpi.comgoogle.comgoogle.com

Influence of Oxygen and Reactive Oxygen Species Formation on Sorbate Degradation

Hydrolytic Degradation Mechanisms

In addition to oxidation of the dienyl system, the ester linkage in this compound is susceptible to hydrolysis. This reaction cleaves the molecule into sorbic acid and propanol (B110389). The rate of hydrolysis is highly dependent on pH, being catalyzed by both acids and bases.

Under acidic conditions, the ester bond of this compound can undergo hydrolysis. This reaction is a classic example of acid-catalyzed ester hydrolysis. The general mechanism, known as AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), involves the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, eliminating propanol and regenerating the acid catalyst to yield sorbic acid. researchgate.net

While specific kinetic studies on this compound are not widely available, the mechanism is well-established for other propyl esters, such as propyl acetate (B1210297). researchgate.net The cleavage of polyester (B1180765) precursors of sorbic acid via acid treatment is a known industrial process, demonstrating the feasibility of this reaction pathway. google.com The stability of sorbates is generally influenced by pH, with lower pH values enhancing the degradation of the sorbate moiety via oxidation, but acid-catalyzed hydrolysis specifically targets the ester linkage. researchgate.net

In the presence of a base, this compound undergoes hydrolysis via a process known as saponification. This reaction is typically faster and irreversible compared to acid-catalyzed hydrolysis. The mechanism is classified as BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.net

The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the propanoxide ion is eliminated as the leaving group. Due to its basicity, the propanoxide ion immediately deprotonates the newly formed sorbic acid, yielding propanol and a sorbate salt (e.g., potassium sorbate if potassium hydroxide is the base). google.comgoogle.com This final acid-base step drives the reaction to completion. The conversion of sorbic acid esters to their corresponding alkali salts through saponification is a well-documented reaction. google.com

Water-Mediated Hydrolysis Kinetics

The hydrolysis of this compound, a process of splitting with water, can be catalyzed by either an acid or a base. cuny.edu This reaction is essentially the reverse of its formation (esterification) and results in the corresponding sorbic acid and propanol. cuny.edu The reaction is reversible and typically does not proceed to completion. cuny.edu

In aqueous solutions, the stability of sorbates, including this compound, is influenced by several factors. While sorbates are stable in their dry form, they undergo oxidative degradation in aqueous solutions. conicet.gov.ardss.go.th The rate of this degradation is affected by pH, water activity, and the presence of other additives. conicet.gov.ar Generally, the hydrolysis of sorbate esters can be challenging to isolate from aqueous mixtures because the products themselves are susceptible to further acid- and base-catalyzed reactions. nih.gov

The presence of water is a critical factor in the stability of sorbate esters. Even small amounts of water can lead to noticeable hydrolysis. For instance, in the transesterification of ethyl sorbate, the presence of as little as 0.4% water can cause significant hydrolysis to sorbic acid, and this rate increases with higher water content. nih.gov This highlights the sensitivity of sorbate esters to water-mediated degradation.

The table below summarizes the general factors influencing the hydrolysis of sorbate esters.

| Factor | Influence on Hydrolysis | Reference |

| Catalyst | Acid or base catalysis increases the reaction rate. | cuny.edu |

| Water Content | Higher water content generally leads to a faster hydrolysis rate. | nih.gov |

| pH | The rate of degradation is pH-dependent. | conicet.gov.ar |

| Additives | The presence of other compounds can influence stability. | conicet.gov.ar |

Photolytic Degradation Studies

The degradation of sorbates, including this compound, when exposed to light is a significant process influenced by the wavelength of the incident radiation. akjournals.comresearcher.life Sorbates are known to be highly susceptible to photolytic degradation. akjournals.comresearchgate.netakjournals.com The rate of photolysis is dependent on the specific wavelengths of light absorbed by the molecule. researchgate.net

Organic compounds, in general, can undergo direct or indirect photolysis. In direct photolysis, the compound itself absorbs photons, leading to its structural transformation. nih.gov The efficiency of this process is wavelength-dependent, with quantum yields often decreasing as the wavelength of light increases. researchgate.net For many organic pollutants, photochemical transformations are a key degradation pathway in sunlit environments. researchgate.net

The rate of photolytic degradation is also influenced by environmental factors. For instance, the presence of dissolved organic matter (DOM) can act as a sensitizer (B1316253) in indirect photolysis, absorbing light and generating reactive species that then degrade the target compound. researchgate.net The effectiveness of DOM as a photosensitizer is also wavelength-dependent. figshare.com

The following table outlines the general principles of wavelength-dependent photodegradation.

| Principle | Description | Reference |

| Direct Photolysis | The compound directly absorbs light, causing degradation. | nih.gov |

| Indirect Photolysis | A photosensitizer absorbs light and initiates the degradation of the compound. | nih.gov |

| Wavelength Dependence | The efficiency of photolysis varies with the wavelength of light. | researchgate.net |

| Quantum Yield | A measure of the efficiency of a photochemical process, often decreases with increasing wavelength. | researchgate.net |

The photolytic degradation of sorbates results in the formation of various byproducts. While specific studies on the photolytic degradation products of this compound are limited, research on related sorbate compounds provides insight into the potential products. For instance, in the photolysis of riboflavin (B1680620) in organic solvents, the main photoproducts identified were formylmethylflavin and lumichrome. nih.gov

In forced degradation studies of formulations containing potassium sorbate, a degradation product was observed during photolytic degradation. researchgate.net The degradation of sorbic acid is known to be associated with the development of browning in foods, which is attributed to the formation of carbonyls and other compounds. researchgate.net The major degradation products of sorbic acid in aqueous solutions have been reported to be acetaldehyde and β-carboxylacrolein. researchgate.net The latter is believed to react with amino acids and proteins, leading to the formation of brown pigments. researchgate.net

The table below lists potential degradation products based on studies of related sorbate compounds.

| Degradation Product | Parent Compound/System | Reference |

| Formylmethylflavin | Riboflavin | nih.gov |

| Lumichrome | Riboflavin | nih.gov |

| Acetaldehyde | Sorbic Acid | researchgate.net |

| β-carboxylacrolein | Sorbic Acid | researchgate.net |

Photosensitization is a key mechanism in the degradation of many organic compounds, including sorbates. nih.gov This process involves a photosensitizer that absorbs light and then transfers the energy to other molecules, leading to the formation of reactive species that can degrade the target compound. ugr.es Dissolved organic matter (DOM) present in aquatic environments is a common photosensitizer. nih.gov

Upon absorbing light, photosensitizers can form excited triplet states (³DOM*), which are highly reactive. researchgate.net These excited states can then react with oxygen to produce singlet oxygen or other reactive oxygen species (ROS), which in turn oxidize and degrade organic compounds. ugr.esacs.org The structural requirements for a compound to act as a photosensitizer include the ability to absorb radiation at wavelengths that can penetrate the medium (e.g., above 310 nm for skin penetration) and subsequently decompose to form stable photoproducts, free radicals, or singlet oxygen. ugr.es

The efficiency of photosensitization can be influenced by the surrounding environment. For example, halide ions can inhibit the DOM-sensitized photodegradation of some compounds by quenching the excited triplet states of DOM. researchgate.net

The table below summarizes the key aspects of photosensitization mechanisms.

| Mechanism Component | Role in Degradation | Reference |

| Photosensitizer | Absorbs light energy. | ugr.es |

| Excited Triplet State | A highly reactive state of the photosensitizer formed after light absorption. | researchgate.net |

| Reactive Oxygen Species (ROS) | Generated through energy transfer from the excited photosensitizer to oxygen. | ugr.es |

| Inhibitors | Substances that can quench the excited state of the photosensitizer, reducing degradation. | researchgate.net |

Identification of Photolytic Degradation Products

Thermal Degradation Processes of Sorbates

The thermal stability of sorbates is a critical factor, particularly in applications involving heat. Studies on sorbic acid have shown that it can sublimate at temperatures below its melting point (134°C) without decomposition. researchgate.net However, when heated beyond its melting point, it decomposes. researchgate.net For instance, the decomposition of sorbic acid is observed to start between its melting point of 140°C and 200°C. scielo.br

The thermal degradation of related compounds provides further insight. For example, 3-iodo-2-propyl-butylcarbamate (IPBC) begins to degrade at 70°C, with the rate increasing significantly between 70°C and 150°C. mdpi.com The thermal degradation of IPBC was found to follow first-order reaction kinetics. mdpi.com

In general, sorbates are more stable in their dry form. conicet.gov.ardss.go.th However, at elevated temperatures, decomposition can occur. circadiancropsciences.com Proper storage conditions, such as avoiding high temperatures, are crucial to prevent the decomposition of sorbate solutions. circadiancropsciences.com

The table below provides a summary of the thermal degradation behavior of sorbates.

| Compound | Onset of Decomposition | Notes | Reference |

| Sorbic Acid | 140°C - 200°C | Sublimates without decomposition below 134°C. | researchgate.netscielo.br |

| Potassium Sorbate | Higher temperatures needed for decomposition compared to sorbic acid. | Exhibits a solid-solid phase transition before decomposition. | researchgate.net |

| 3-iodo-2-propyl-butylcarbamate (IPBC) | 70°C | Degradation rate increases significantly with temperature. | mdpi.com |

Comprehensive Analysis of Factors Influencing Degradation Kinetics and Product Formation

The degradation of this compound is a complex process influenced by a multitude of factors, including pH, temperature, light exposure, and the presence of other chemical species. The stability of sorbates is generally lower in aqueous solutions compared to their dry form. conicet.gov.ardss.go.th

pH: The pH of the medium has a significant impact on the stability of sorbates. researchgate.net Acidic conditions can accelerate the oxidation of sorbate in solution. circadiancropsciences.com The rate of sorbate oxidation has been observed to be maximal at pH values around 3. researchgate.net

Temperature: Higher temperatures generally lead to faster degradation of sorbates. circadiancropsciences.com The relationship between the degradation rate constant and temperature often follows the Arrhenius equation. researchgate.net

Light: Exposure to light, particularly UV radiation, can cause significant degradation of sorbates. akjournals.comcircadiancropsciences.com This photolytic degradation can be a major pathway for the breakdown of these compounds. researchgate.netakjournals.com

Presence of Other Substances: Additives and other components in a formulation can either stabilize or accelerate the degradation of sorbates. For example, antioxidants like propyl gallate can be used to restrict the autoxidation of sorbate solutions. circadiancropsciences.com Conversely, certain acids can accelerate oxidation. circadiancropsciences.com The presence of dissolved organic matter can act as a photosensitizer, promoting photolytic degradation. nih.gov

The degradation of sorbic acid is often associated with the formation of browning products, particularly in the presence of amino acids. researchgate.net The primary degradation products in aqueous solutions are reported to be acetaldehyde and β-carboxylacrolein. researchgate.net

The following table summarizes the key factors influencing the degradation of sorbates.

| Factor | Influence on Degradation | Key Products/Effects | Reference |

| pH | Acidic conditions can increase the rate of oxidation. | Maximum oxidation rate around pH 3. | circadiancropsciences.comresearchgate.net |

| Temperature | Higher temperatures accelerate degradation. | Follows Arrhenius kinetics. | circadiancropsciences.comresearchgate.net |

| Light | UV radiation causes significant photolytic degradation. | A major degradation pathway. | akjournals.comresearchgate.netakjournals.com |

| Additives | Can either inhibit or promote degradation. | Antioxidants can stabilize, some acids can accelerate. | circadiancropsciences.com |

| Dissolved Organic Matter | Can act as a photosensitizer. | Promotes indirect photolysis. | nih.gov |

pH Effects on this compound Stability

The pH of the surrounding medium plays a critical role in the stability and efficacy of sorbates. atamanchemicals.comwikipedia.org The antimicrobial activity of sorbic acid and its salts is dependent on the undissociated portion of the molecule. google.com With a pKa of 4.76, sorbic acid is effective in acidic to weakly acidic conditions, up to a pH of 6.5. wikipedia.orggoogle.com As the pH decreases, the concentration of the more effective undissociated sorbic acid increases. atamanchemicals.com

The stability of this compound is also influenced by pH-dependent hydrolysis. The hydrolysis of esters like this compound is subject to both acid- and base-catalyzed reactions. core.ac.uk Estimated base-catalyzed hydrolysis of propylparaben (B1679720), a structurally similar compound, shows half-lives of years at neutral and slightly alkaline pH, suggesting that hydrolysis may not be the primary degradation pathway under typical food preservation conditions. nih.gov However, at more extreme pH values, hydrolysis rates can increase significantly. rsc.org

Temperature Dependence of Degradation Reactions

Temperature is a significant factor governing the rate of this compound degradation. tandfonline.com The degradation of sorbates in aqueous solutions typically follows first-order kinetics, and the relationship between the rate constant and temperature can be described by the Arrhenius equation. researchgate.netresearchgate.net This indicates that as the temperature increases, the rate of degradation also increases.

The following interactive table illustrates the effect of temperature on the degradation of a related compound, α-Lipoic acid, which also follows first-order degradation kinetics. This data provides a general understanding of how temperature can influence the stability of chemical compounds in aqueous solutions.

Note: The data in the table above is illustrative and based on general principles of chemical kinetics. Actual values for this compound would require specific experimental determination.

Influence of Matrix Composition and Additives on Sorbate Stability

The composition of the matrix in which this compound is used has a profound impact on its stability. tandfonline.com Various components commonly found in food, pharmaceutical, and cosmetic formulations can either accelerate or inhibit its degradation. google.comconicet.gov.ar

Factors that can decrease stability:

Sugars: The presence of sugars like glucose and sucrose (B13894) can increase the degradation rate of sorbates in aqueous solutions. researchgate.netdss.go.th

Trace Metal Ions: Metal ions can catalyze the oxidative degradation of sorbates. oup.com

Certain Antioxidants: Surprisingly, some synthetic antioxidants like BHA and propyl gallate have been found to increase the tendency for discoloration in sorbate-preserved systems, indicating a pro-oxidative effect in that specific context. google.com

Factors that can increase stability:

Chelating Agents: Additives like EDTA can protect sorbic acid from destruction by sequestering metal ions that would otherwise catalyze oxidation. conicet.gov.ar In one study, 0.075 g/kg of EDTA was essential in minimizing sorbate destruction. conicet.gov.ar

Ascorbic Acid: Ascorbic acid can act as an antioxidant, competing with sorbic acid for available oxygen and thus slowing down its autoxidation. conicet.gov.ar However, the combination of sorbates, ascorbic acid, and iron salts can potentially form mutagenic compounds. researchgate.net

Acetic Acid: The use of acetic acid as an acidulant has been shown to have a protective effect on sorbic acid destruction in some systems. conicet.gov.ar

Packaging: The type of packaging material can influence sorbate stability. For example, glass flasks were found to be better at diminishing potassium sorbate destruction compared to PET flasks in one study, likely due to differences in metal ion impurities. conicet.gov.ar Oxygen-impermeable packaging can also enhance stability by limiting autoxidation. tandfonline.com

The following interactive table summarizes the effects of various additives on the stability of sorbates based on research findings.

Advanced Computational and Spectroscopic Modeling of Propyl Sorbate

Quantum Chemical Calculations (e.g., Density Functional Theory)

The synthesis of propyl sorbate (B1223678), typically achieved through the esterification of sorbic acid with propanol (B110389), and its subsequent degradation are critical aspects of its life cycle. Quantum chemical calculations can model the reaction energetics of these pathways, providing data on reaction enthalpies, activation energies, and the stability of intermediates and transition states.

Synthetic Pathways: The esterification reaction can be computationally modeled to determine its thermodynamic and kinetic feasibility. By calculating the energies of reactants (sorbic acid, propanol), the transition state, and products (propyl sorbate, water), a detailed energy profile can be constructed. This allows for the theoretical evaluation of reaction conditions and potential catalysts.

Degradation Pathways: this compound, like other sorbates, is susceptible to degradation, primarily through oxidation and hydrolysis. researchgate.net The initial step in oxidative degradation is often an attack on one of the conjugated double bonds in the sorbate moiety. google.com DFT calculations can be employed to model the energetics of this process. For instance, the energy barriers for an oxygen molecule or a radical species to attack different positions on the this compound backbone can be calculated to identify the most likely degradation initiation site. Similarly, the hydrolysis of the ester bond can be modeled to determine the activation energy required, providing insight into the compound's stability in aqueous environments. arxiv.org

Computational studies on related compounds, such as the decarboxylation of sorbic acid by certain yeasts, show how these methods can pinpoint specific reaction mechanisms. nih.gov While direct studies on this compound are limited, the principles from research on similar molecules, like propyl-cyanide formation or propane (B168953) dehydrogenation, demonstrate the capability of DFT to elucidate complex reaction networks by computing the energies of all potential reaction paths. researchgate.netresearchgate.netlasphub.com

A hypothetical reaction coordinate diagram for the initial step of oxidative degradation could be generated, as shown in the table below, to compare the relative energies of different potential intermediates.

| Reaction Step/Intermediate | Description | Hypothetical Relative Energy (kJ/mol) |

|---|---|---|

| Reactants (this compound + O₂) | Initial state | 0 |

| Transition State 1 (Attack at C4-C5) | Transition state for oxygen addition across the C4-C5 double bond | +120 |

| Intermediate 1 (Cyclic Peroxide) | Formation of a peroxide intermediate at the C4-C5 position | -50 |

| Transition State 2 (Attack at C2-C3) | Transition state for oxygen addition across the C2-C3 double bond | +150 |

| Intermediate 2 (Epoxide Formation) | Formation of an epoxide at a double bond, followed by further reaction | -30 |

Note: The data in the table above is illustrative and represents the type of information that can be obtained from quantum chemical calculations.

The electronic structure of a molecule is the key to its reactivity. DFT calculations provide detailed information about the distribution of electrons, which can be used to predict how and where this compound is likely to react. sci-hub.se

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy and location of these orbitals in this compound can predict its susceptibility to electrophilic and nucleophilic attack. The conjugated π-system of the sorbate tail is expected to be the primary location of the HOMO, making it the likely site for oxidative attack. academie-sciences.fr The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the C=C double bonds, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly those on the propyl chain. Such analysis has been effectively used to understand reactive sites in potassium sorbate and can be directly extended to this compound. epstem.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge distribution, hybridization, and intramolecular interactions like hyperconjugation. For this compound, NBO analysis can quantify the partial charges on each atom, confirming the polarization of the carbonyl group and the delocalization of π-electrons along the conjugated system, further refining reactivity predictions. epstem.net

| Property | Predicted Finding | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high energy, localized on the C=C conjugated system | Susceptible to oxidation and electrophilic attack at the diene moiety |

| LUMO Energy | Localized near the carbonyl carbon and the α,β-unsaturated system | Susceptible to nucleophilic attack (e.g., hydrolysis) at the ester group |

| HOMO-LUMO Gap | Moderate gap | Indicates reasonable kinetic stability but still reactive |

| MEP Analysis | Negative potential on carbonyl oxygen; delocalized negative potential on the diene | Confirms carbonyl oxygen as a hydrogen bond acceptor and the diene as a site for electrophilic addition |

| NBO Atomic Charges | Significant positive charge on carbonyl carbon; negative charge on carbonyl oxygen | Highlights the electrophilic nature of the carbonyl carbon, relevant for hydrolysis |

Reaction Energetics of Synthetic and Degradation Pathways

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. chemrxiv.org MD simulations provide a dynamic picture of this compound, revealing its flexibility and its interactions with its environment. researchgate.net

This compound is a flexible molecule due to the rotatable single bonds in its propyl chain and along its conjugated backbone. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations and the energy barriers between them. nih.govresearchgate.net

Conformational Preferences: By simulating the molecule in a vacuum or in a solvent, researchers can determine the preferred orientations of the propyl group relative to the planar sorbate moiety. The analysis can reveal whether the molecule favors an extended, linear shape or a more folded conformation, which can impact how it packs in a solid state or interacts with biological membranes. nih.gov

Intermolecular Interactions: MD simulations excel at modeling non-covalent interactions. When simulating this compound in a condensed phase (e.g., in a solution or mixed with other compounds), one can analyze the specific interactions it forms. These include:

Van der Waals forces: Important for interactions with non-polar molecules like lipids.

Hydrogen bonding: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, interacting with donor molecules like water.

Understanding these interactions is key to predicting the solubility and partitioning behavior of this compound in complex systems like food emulsions.

The behavior of this compound is highly dependent on its environment. MD simulations, using either explicit solvent models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuum), can effectively probe these effects. frontiersin.orgmdpi.com

In a polar solvent like water, simulations would show the formation of a hydration shell around the this compound molecule. The polar ester group would be solvated by water molecules through hydrogen bonding, while the non-polar hydrocarbon portions (the propyl chain and diene tail) would induce local ordering of water, a manifestation of the hydrophobic effect. nih.gov

In a non-polar solvent or a lipid environment, the interactions would be dominated by van der Waals forces. Simulations could predict how this compound orients itself at an oil-water interface, a crucial aspect for its function as a preservative in many food products. The dielectric constant of the solvent medium is a key parameter that influences the molecule's properties, and its effects can be systematically studied using computational models like the Polarizable Continuum Model (PCM). redalyc.org

Conformational Analysis and Intermolecular Interactions of this compound

In Silico Approaches for Mechanistic Insights

The combination of quantum chemical calculations and molecular dynamics simulations provides powerful in silico tools for gaining deep mechanistic insights into the chemical and physical processes involving this compound. dntb.gov.uaresearchgate.net These computational approaches can bridge the gap between static molecular structures and dynamic functional properties.

By mapping the entire energy landscape for a reaction, from reactants through transition states to products, quantum chemistry can elucidate the step-by-step mechanism of synthesis and degradation. arxiv.org For example, a detailed mechanistic hypothesis for the oxidative degradation of the sorbate moiety can be tested computationally by calculating the feasibility of each proposed step. google.com

MD simulations complement this by showing how molecular conformation and solvent dynamics influence these reaction pathways. nih.gov For instance, a simulation might reveal that a specific conformation of this compound is required for an enzyme to bind and catalyze its hydrolysis, or that the presence of water molecules at an interface facilitates a particular degradation reaction.

These in silico methods allow for the systematic investigation of structure-activity relationships. epstem.net By computationally modifying the structure of this compound (e.g., changing the ester group) and re-evaluating its properties, researchers can predict how these changes would affect its stability, reactivity, and function, guiding the development of new or improved preservative compounds. acs.org

Prediction of this compound Degradation Product Formation

The prediction of degradation products is crucial for understanding the stability and potential transformations of a chemical compound under various conditions. For this compound, an ester of sorbic acid, the degradation pathways can be inferred from studies on sorbic acid and its salts, such as potassium sorbate.

The primary degradation of this compound is expected to involve the hydrolysis of the ester bond, yielding propanol and sorbic acid. The resulting sorbic acid is then susceptible to further degradation. Forced degradation studies on related sorbates have identified several key degradation products that form under stress conditions such as acidic and alkaline hydrolysis, oxidation, and heat.

One of the significant degradation pathways for the sorbic acid moiety is decarboxylation, which can be facilitated by certain microorganisms. For instance, spoilage yeasts can degrade sorbic acid to produce 1,3-pentadiene, a volatile hydrocarbon. Other reported transformations include the conversion to trans-4-hexenoic acid.

Static headspace gas chromatography (HS-GC) has been employed to investigate sorbic acid degradation in acidic and aqueous media, revealing a number of volatile products. The major identified degradation product is often acetaldehyde (B116499). Other characterized products include:

Acetone

2-Methylfuran

Crotonaldehyde

alpha-Angelicalactone

2-Acetyl-5-methylfuran

Toluene

2,5-Dimethylfuran

Table 1: Predicted Degradation Products of this compound (via Sorbic Acid Moiety)

| Precursor Compound | Degradation Product | Formation Condition/Mechanism |

| This compound | Sorbic Acid, Propanol | Hydrolysis |

| Sorbic Acid | 1,3-Pentadiene | Microbial Decarboxylation |

| Sorbic Acid | Acetaldehyde | General Degradation |

| Sorbic Acid | Acetone | General Degradation |

| Sorbic Acid | 2-Methylfuran | General Degradation |

| Sorbic Acid | Crotonaldehyde | General Degradation |

Modeling of Photochemical Reactions and Photo-activity

The conjugated diene structure of the sorbate moiety makes it susceptible to photochemical reactions. Studies on potassium sorbate have shown that it is highly susceptible to photolytic degradation. Modeling these photochemical reactions is essential to predict the compound's behavior when exposed to light.

The process begins with the interaction of electromagnetic radiation with the molecule, leading to the absorption of photons and the formation of an excited state. The fate of this excited molecule can include various photophysical processes or photochemical reactions, which determine the quantum yield—the efficiency of a specific photochemical process.

Computational models can simulate these events. Key aspects of modeling photochemical activity include:

Excitation and Energy Transfer: Determining the energy states of the molecule and the probability of transition between them upon light absorption. The excited molecule can then transfer its energy to other molecules.

Reaction Mechanisms: Identifying the pathways of photochemical transformation. This can involve isomerizations, cyclizations, or photo-oxidations. For instance, photochemical processes can lead to the formation of smog or the degradation of polymers.

Kinetic Modeling: Using mathematical models, such as "closed-box" or "open-box" systems, to simulate the concentration changes of the parent compound and its photoproducts over time under specific light intensities and environmental conditions.

These models help in understanding the rate constants and lifetimes of reactive energy states, providing a comprehensive picture of the photo-activity of compounds like this compound.

Understanding Interactions with Biological Targets via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a compound like this compound might interact with biological macromolecules, such as proteins and DNA, which can provide insights into its potential biological activity.

While specific molecular docking studies on this compound are not widely published, research on related food additives, particularly potassium sorbate, offers valuable predictive information. Molecular docking studies have been performed on food preservatives, including potassium sorbate, to determine their interactions with key biological targets like the ATM and p53 proteins, and with DNA itself. These targets are crucial in cellular responses to genotoxic stress.

The general procedure for such a study involves:

Preparation of Ligand and Receptor: Creating 3D structures of the ligand (e.g., this compound) and the biological target (e.g., a protein active site).

Docking Simulation: Using algorithms to fit the ligand into the binding site of the receptor in various conformations.

Scoring and Analysis: Evaluating the binding affinity for each pose, typically expressed as a docking score. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed to understand the binding mode.

Studies on similar molecules have shown that the sorbate moiety can be deeply embedded into hydrophobic pockets of protein active sites. It is plausible that the propyl group of this compound could enhance these hydrophobic interactions compared to sorbic acid or its potassium salt, potentially influencing binding affinity. By modeling the interactions of this compound with various biological targets, researchers can hypothesize about its mechanism of action and guide further experimental studies.

Environmental Fate and Transformation of Propyl Sorbate

Environmental Persistence and Mobility Studies

The environmental persistence of propyl sorbate (B1223678) is influenced by its susceptibility to degradation through biotic and abiotic pathways. While specific data on propyl sorbate is limited, information on related compounds like sorbic acid and other parabens (alkyl esters of p-hydroxybenzoic acid) can provide insights into its likely environmental behavior.

In aqueous environments, the degradation of sorbates, including this compound, can occur through several mechanisms, including hydrolysis, photolysis, and biodegradation. researchgate.netmdpi.com

Hydrolysis: Sorbates in aqueous solutions can undergo oxidative degradation. researchgate.netconicet.gov.arpageplace.dedss.go.th This degradation is influenced by factors such as pH, water activity, and the presence of other additives. conicet.gov.arpageplace.de For instance, the degradation of sorbic acid, the parent compound of this compound, is enhanced at lower pH values. pageplace.de While sorbates are stable in their dry form, they degrade in aqueous solutions. researchgate.netconicet.gov.ar The hydrolysis of propylparaben (B1679720), a structurally similar compound, is not expected to be a rapid process, with estimated half-lives of 4.3 years at pH 8 and 43 years at pH 7. nih.gov

Photolysis: Photolytic degradation can be a significant pathway for the removal of sorbates from aqueous systems. akjournals.comakjournals.com Studies on potassium sorbate have shown its high susceptibility to photolytic degradation. akjournals.comakjournals.comresearcher.life A direct photolysis half-life of 2.5 days has been reported for propylparaben in water. nih.gov The process of photolysis involves the breakdown of the chemical compound by light energy. mdpi.com

Biodegradation: Microbial action is a key process in the degradation of sorbates in aqueous environments. researchgate.net Conventional wastewater treatment methods, such as activated sludge systems, have demonstrated high removal efficiencies for parabens like methyl and propyl paraben, reaching up to 97.6–99.8%. mdpi.com Adsorption to sludge can also contribute to their removal. mdpi.com Advanced treatment methods like ozonation can achieve 100% removal for most parabens. mdpi.com

The following table summarizes the degradation pathways for sorbates in aqueous systems:

Interactive Data Table: Degradation Pathways of Sorbates in Aqueous Systems| Degradation Pathway | Influencing Factors | Significance |

|---|---|---|

| Hydrolysis | pH, water activity, other additives conicet.gov.arpageplace.de | Can be a slow process for related compounds nih.gov |